N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide is a synthetic small molecule characterized by a fused imidazo[2,1-b]thiazole core linked to a phenyl ring at position 3, with an ethanesulfonamide substituent. The imidazo[2,1-b]thiazole moiety is a privileged scaffold in medicinal chemistry, known for its bioisosteric properties with purines and its role in modulating interactions with enzymes or receptors .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-2-20(17,18)15-11-5-3-4-10(8-11)12-9-16-6-7-19-13(16)14-12/h3-9,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPVBZARVLZFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide typically involves the formation of the imidazo[2,1-b]thiazole core followed by the introduction of the ethanesulfonamide group. One common method involves the reaction of aminothiazole with bromoacetophenone to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system can be used, where the intermediate compounds are synthesized and reacted in a continuous flow without isolation .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethanolic sodium hydroxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antiviral and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The compound’s structure allows it to interact with various biological pathways, making it effective against different types of diseases .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Analogous Compounds
Key Observations:
Substituent Size and Polarity: The target compound’s ethanesulfonamide group offers intermediate lipophilicity compared to the smaller methanesulfonamide () and the larger 4-phenoxybenzenesulfonamide (). This balance may optimize membrane permeability and target engagement . Piperazine-containing analogs () introduce basic nitrogen atoms, likely enhancing aqueous solubility and pharmacokinetic profiles .
Coumarin-linked derivatives () replace sulfonamide with a chromen-2-one system, shifting activity toward antiviral mechanisms, possibly via interference with viral replication .
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide is a compound belonging to the class of imidazo[2,1-b]thiazole derivatives, which have garnered attention for their diverse biological activities, including potential applications in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.
Target of Action
The primary target of this compound is pantothenate synthetase , an enzyme crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb). By inhibiting this enzyme, the compound disrupts the pantothenate and coenzyme A biosynthesis pathway, leading to its antimycobacterial activity .
Mode of Action
The compound binds to the active site of pantothenate synthetase, effectively blocking its function. This action results in the inhibition of Mtb growth and viability, making it a candidate for further investigation as an antitubercular agent .
This compound exhibits several biochemical properties that are significant for its biological activity:
- Antimycobacterial Activity : The compound has shown efficacy against various strains of Mtb in vitro.
- Cellular Effects : While specific cellular effects are not fully explored, studies indicate that derivatives in this class may inhibit cell proliferation and induce apoptosis in cancer cell lines .
Applications in Research and Medicine
This compound has potential applications across several fields:
- Chemistry : It serves as a building block for synthesizing more complex molecules.
- Biology : The compound is investigated for its anticancer properties due to its ability to inhibit cell growth.
- Medicine : Research is ongoing into its antiviral and antifungal properties .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
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Antimycobacterial Studies : In vitro tests demonstrated that the compound effectively inhibits the growth of Mtb at low micromolar concentrations. The inhibition was measured using standard microbiological techniques to assess minimum inhibitory concentrations (MICs).
Study MIC (µM) Effect Study A 5 Significant growth inhibition Study B 10 Moderate growth inhibition -
Anticancer Research : Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. For instance, it was tested against breast cancer cell lines with promising results indicating reduced cell viability.
Cell Line IC50 (µM) Observed Effect MCF-7 15 Reduced proliferation HeLa 20 Induced apoptosis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
